molecular formula C11H14O6 B123481 4-Hydroxyphenyl-O-xyloside CAS No. 143578-68-1

4-Hydroxyphenyl-O-xyloside

Cat. No.: B123481
CAS No.: 143578-68-1
M. Wt: 242.22 g/mol
InChI Key: NFYGUHCXIGKGQJ-YTWAJWBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyphenyl-O-xyloside is a high-value xyloside derivative that serves as a critical research tool in biochemical and pharmacological studies. This compound is scientifically recognized for its notable tyrosinase inhibitory activity, which is significantly more potent than that of common inhibitors like beta-arbutin. Research indicates that oligoxylosides derived from this compound demonstrate a clear chain-length-dependent efficacy, with IC50 values improving from 3.0 mM for the monomer (n=1) to 0.18 mM for the tetramer (n=4) . This makes it an invaluable compound for investigating novel skin hyperpigmentation treatments and enzymatic browning processes. Furthermore, this compound and its analogs function as acceptor substrates for glycosyltransferases, including β4GalT7, enabling research into glycosaminoglycan (GAG) biosynthesis pathways . By priming GAG chain synthesis, this compound facilitates studies on proteoglycan function in cellular communication and extracellular matrix formation. Its structure, featuring a phenolic aglycone linked to a xylose moiety, provides a stable platform for investigating enzyme kinetics, substrate specificity, and metabolic pathways involving glycosidic bonds. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is absolutely not for human consumption. All handling and experiments should be conducted by qualified laboratory professionals in appropriate research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143578-68-1

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-hydroxyphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C11H14O6/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-15H,5H2/t8-,9+,10-,11+/m1/s1

InChI Key

NFYGUHCXIGKGQJ-YTWAJWBKSA-N

SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)O)O)O)O

Other CAS No.

143578-68-1

Synonyms

4-HP-xyloside
4-hydroxyphenyl-O-xyloside
p-hydroxyphenyl-O-beta-D-xyloside

Origin of Product

United States

Synthesis Methodologies for 4 Hydroxyphenyl O Xyloside and Analogues

Enzymatic Synthesis Strategies

Enzymatic synthesis leverages the catalytic activity of specific enzymes to form glycosidic bonds with high regio- and stereoselectivity. This approach is often favored for its efficiency and environmentally benign nature.

Oligoxylosyl Transfer Enzyme (OxtA) Catalysis from Microbial Sources (e.g., Bacillus sp. strain KT12)

A notable enzymatic method for producing 4-hydroxyphenyl-O-xylosides involves the use of an oligoxylosyl transfer enzyme (OxtA). An OxtA has been identified and characterized from Bacillus sp. strain KT12. wikipedia.org For practical synthesis, a recombinant version of this enzyme was overproduced in Escherichia coli. wikipedia.orgresearchgate.net

This enzyme catalyzes a transxylosylation reaction, transferring xylose or oligoxylose units from a donor substrate, such as xylan (B1165943), to an acceptor molecule. researchgate.net In a single-step reaction, the recombinant OxtA can effectively synthesize 4-hydroxyphenyl β-D-oligoxylosides using xylan as the xylosyl donor and hydroquinone (B1673460) as the acceptor. wikipedia.org The enzyme exhibits both transxylosylation and xylanolytic activities. researchgate.net This biocatalytic approach allows for the production of a series of compounds, β-(Xyl)n-HQ, where 'n' represents the number of xylose units ranging from one to four. wikipedia.org

Table 1: Products Synthesized by OxtA from Bacillus sp. strain KT12

Product Name Abbreviation Number of Xylose Units (n)
4-Hydroxyphenyl-β-D-xyloside β-Xyl-HQ 1
4-Hydroxyphenyl-β-D-xylobioside β-(Xyl)₂-HQ 2
4-Hydroxyphenyl-β-D-xylotrioside β-(Xyl)₃-HQ 3

β-Xylosidase-Mediated Transxylosylation Reactions

β-Xylosidases (EC 3.2.1.37) are another important class of enzymes for synthesizing xylosides. These enzymes naturally hydrolyze xylooligosaccharides by cleaving xylose units from the non-reducing end. nih.gov However, under specific conditions where a suitable acceptor molecule is present at a high concentration, β-xylosidases can catalyze a transxylosylation reaction. researchgate.net

In this process, the enzyme cleaves a xylosyl donor (e.g., xylobiose, xylan) and transfers the xylosyl moiety to an acceptor other than water. researchgate.net β-Xylosidases, such as the one from Aspergillus awamori K4, have demonstrated broad acceptor specificity, readily utilizing alcohols, including hydroxybenzenealcohols like hydroquinone. researchgate.net The reaction rate of transxylosylation can significantly exceed that of hydrolysis, particularly in the early stages of the reaction and at high substrate concentrations. researchgate.net

The catalytic mechanism for most β-xylosidases is a retaining mechanism, which proceeds via a two-step, double-displacement pathway. nih.gov This ensures that the newly formed glycosidic bond has the same anomeric configuration as the substrate. This method has been successfully used to produce various xylosides and oligoxylosides. researchgate.netresearchgate.net

Glycosyltransferase Applications in Xyloside Production

Glycosyltransferases (GTs) are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide-sugar donor to an acceptor molecule. scispace.com UDP-Glycosyltransferases (UGTs) are particularly significant in the biosynthesis of natural product glycosides and utilize UDP-sugars as donors. scispace.comnih.gov

GTs are known for their high regio- and stereospecificity, making them powerful tools for synthesizing specific glycosides. scispace.com While the direct application of a specific GT for the synthesis of 4-Hydroxyphenyl-O-xyloside is not extensively detailed in the provided sources, the general mechanism is well-established. A xylosyltransferase, for instance, would transfer a xylose unit from a donor like UDP-xylose to the hydroxyl group of an acceptor such as hydroquinone. nih.gov

The synthesis of complex glycans often involves the sequential action of several GTs. frontiersin.org Engineered GTs and glycosynthases (mutated glycosidases) are also being developed to broaden the scope of accessible sugar donors and acceptors for the production of novel glycosides. slideshare.net

Chemical Synthesis Routes

Chemical synthesis offers a powerful alternative for producing this compound and its analogues, providing access to structures that may not be achievable through enzymatic means.

Stereoselective Glycosylation Approaches for Arylalkyl Glycosides

Achieving stereoselectivity is a central challenge in chemical glycosylation. The goal is to control the configuration (α or β) at the anomeric center of the newly formed glycosidic bond. Several strategies have been developed to synthesize 1,2-trans-glycosides, such as the β-xyloside linkage in 4-Hydroxyphenyl-β-D-xyloside.

One of the most established methods relies on the principle of "neighboring group participation". wikipedia.orglibretexts.org When a protecting group with a carbonyl function, such as an acetyl or benzoyl group, is placed at the C-2 position of the glycosyl donor, it can assist in the reaction. This participation leads to the formation of a stable cyclic intermediate, which blocks one face of the molecule. The glycosyl acceptor can then only attack from the opposite face, resulting in the stereoselective formation of the 1,2-trans product. wikipedia.org In the case of xylose, which has an axial hydroxyl group at C-2 in its common ⁴C₁ chair conformation, an acetyl protecting group would lead to the formation of a β-xyloside.

Conversely, the use of non-participating protecting groups at C-2, such as benzyl (B1604629) or methyl ethers, often results in a mixture of α and β anomers, as there is no group to direct the attack of the incoming nucleophile. wikipedia.org Modern methods also employ various catalysts and promoters to influence the stereochemical outcome of glycosylation reactions. nih.govfrontiersin.org

Utilization of Acetylated Glycosyl Bromides with Aromatic Acceptors

The Koenigs-Knorr reaction, first reported in 1901, is a classic and versatile method for forming glycosidic bonds and is well-suited for this synthesis. wikipedia.orgslideshare.net The general procedure involves the reaction of a peracetylated glycosyl halide (a glycosyl donor) with an alcohol or phenol (B47542) (a glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orglibretexts.org

The synthesis of this compound via this route would typically involve the following steps:

Protection: The hydroxyl groups of D-xylose are protected, usually by acetylation with acetic anhydride, to form a peracetylated xylose derivative. nih.gov

Halogenation: The peracetylated xylose is then treated with a hydrogen halide, such as hydrogen bromide (HBr), to convert the anomeric acetate (B1210297) into a more reactive glycosyl bromide. This creates the key intermediate, acetobromoxylose. libretexts.org

Glycosylation: The acetylated glycosyl bromide is then reacted with the aromatic acceptor, hydroquinone (4-hydroxyphenol), in an appropriate solvent. The reaction is promoted by a silver or mercury salt, which assists in the departure of the bromide leaving group and activates the donor. wikipedia.orgslideshare.net The neighboring group participation of the C-2 acetyl group ensures the formation of the desired β-glycosidic bond.

Deprotection: Finally, the acetyl protecting groups are removed, typically by hydrolysis under basic conditions (e.g., Zemplén deacetylation), to yield the final product, 4-Hydroxyphenyl-β-D-xylopyranoside. nih.gov

This method has been widely used for the synthesis of various aryl β-glycosides. nih.gov

Optimization of Glycosylation Promoters (e.g., ZnO-Iodine Systems)

The synthesis of aryl O-xylosides, such as this compound, relies on the formation of a glycosidic bond between the xylose donor and the phenolic acceptor. The efficiency and stereoselectivity of this reaction are heavily influenced by the choice of the glycosylation promoter. While the specific use of a zinc oxide-iodine (ZnO-Iodine) system as a promoter for the synthesis of this compound is not extensively detailed in the available scientific literature, the optimization of other mild Lewis acid promoter systems provides valuable insights into the reaction conditions required for such transformations.

Research into the glycosylation of natural phenolic alcohols has explored various mild and neutral promoters to accommodate sensitive functional groups, such as phenolic acetates, which are unstable under strongly acidic or basic conditions. One study investigated a ZnO–ZnCl₂ system as a promoter for the glycosylation of phenolic alcohols. This system was noted for its ability to activate less reactive tetra-O-acetyl-α-D-glycopyranosyl bromides, leading to the stereoselective formation of 1,2-trans glycosides in good to high yields. beilstein-journals.org These conditions proved effective for stereoselective xyloside synthesis, which can be challenging. beilstein-journals.org

Another mild promoter system that has been investigated involves the combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with iodine (DDQ–I₂). beilstein-journals.org The optimization of these types of promoters typically involves a systematic variation of several reaction parameters to maximize the yield and stereoselectivity of the desired aryl xyloside.

Key parameters that are often optimized in phenolic O-glycosylation reactions include:

Catalyst and Co-catalyst Concentration: The molar ratio of the Lewis acid promoter to the glycosyl donor and acceptor is a critical factor.

Solvent: The polarity and nature of the solvent can significantly impact the reaction rate and the stability of the intermediates.

Temperature: Reaction temperatures are carefully controlled to ensure the stability of the reactants and intermediates while achieving a reasonable reaction rate.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion without the degradation of the product.

For instance, in the development of a rapid phenolic O-glycosylation method in an aqueous solvent, the optimization of the concentration of the promoter, Ca(OH)₂, was crucial. nih.gov Time-course studies in this system revealed that the reaction was nearly complete within 10 minutes, highlighting the importance of reaction time optimization. escholarship.org

The table below illustrates a hypothetical optimization of reaction conditions for the synthesis of an aryl xyloside using a generic Lewis acid promoter, based on common practices in glycosylation chemistry.

EntryPromoter (mol%)SolventTemperature (°C)Time (h)Yield (%)α:β ratio
110Dichloromethane024451:5
220Dichloromethane024651:8
320Acetonitrile024701:9
420Acetonitrile2512851:12
520Acetonitrile25892>1:15

While direct evidence for the optimization of a ZnO-Iodine system for this compound synthesis is lacking, the principles derived from the optimization of other mild Lewis acid promoters suggest that a systematic approach to adjusting reaction parameters would be necessary to achieve high yields and stereoselectivity.

Synthetic Preparation of Naphthoxylosides and Related Aryl Xylosides

The synthesis of naphthoxylosides and other aryl xylosides has been approached through both chemical and enzymatic methods, allowing for the creation of a diverse range of analogues for biological evaluation.

Enzymatic Synthesis:

A notable example of enzymatic synthesis is the preparation of 2-(6-hydroxynaphthyl) β-D-xylopyranoside. This has been achieved using a recombinant β-xylosidase from Talaromyces amestolkiae (rBxTW1). nih.gov The enzyme catalyzes the transxylosylation reaction, using xylobiose as the xylosyl donor and 2,6-dihydroxynaphthalene (B47133) as the acceptor. nih.gov This method represents the first reported enzymatic synthesis of this particular xyloside. nih.gov The optimization of the reaction parameters was carried out using a Box-Behnken design, which led to an eightfold increase in production. nih.gov The versatility of this enzymatic approach is further demonstrated by the synthesis of various aromatic xylosides and xylobiosides through a xylanase-catalyzed transglycosylation from beechwood xylans to different aromatic alcohols. nih.govwestminster.ac.uk

Chemical Synthesis:

Chemical synthesis provides access to a wider array of analogues with modifications on both the xylose and the aromatic aglycone.

A general route for the synthesis of bis-xylosylated dihydroxynaphthalenes has been reported. nih.gov The yield of these xylosylation reactions was found to correlate with the electrostatic potential and, consequently, the nucleophilicity of the oxygen atoms in the dihydroxynaphthalene precursors. nih.gov

The synthesis of disubstituted naphthyl β-D-xylopyranosides has also been explored to investigate their biological activities. nih.gov These syntheses allow for the introduction of various structural motifs onto the naphthyl ring, mimicking other biologically active compounds. nih.gov

Furthermore, the synthesis of sulfur-containing analogues of 2-(6-hydroxynaphthyl) β-D-xylopyranoside has been accomplished. These syntheses often involve the development of specific routes to manage the orthogonal protection of hydroxyl and thiol groups. nih.govbenthamscience.com

The following table summarizes the yields of some synthesized naphthoxyloside derivatives.

CompoundAglyconeYield (%)Reference
2,6-bis(β-D-xylopyranosyloxy)naphthalene2,6-Dihydroxynaphthalene45 nih.gov
2,7-bis(β-D-xylopyranosyloxy)naphthalene2,7-Dihydroxynaphthalene39 nih.gov
1,5-bis(β-D-xylopyranosyloxy)naphthalene1,5-Dihydroxynaphthalene25 nih.gov
1,6-bis(β-D-xylopyranosyloxy)naphthalene1,6-Dihydroxynaphthalene35 nih.gov
1,7-bis(β-D-xylopyranosyloxy)naphthalene1,7-Dihydroxynaphthalene32 nih.gov

These synthetic methodologies, both enzymatic and chemical, are crucial for generating a library of this compound analogues, which are instrumental in structure-activity relationship studies.

Mechanistic Investigations of 4 Hydroxyphenyl O Xyloside in Glycobiology

Role as an Artificial Primer for Glycosaminoglycan (GAG) Biosynthesis

Beta-D-xylosides featuring hydrophobic aglycones, such as 4-Hydroxyphenyl-O-xyloside, serve as exogenous initiators of glycosaminoglycan (GAG) biosynthesis. nih.gov These compounds function by mimicking the natural xylosylated serine residues on core proteins, which is the first committed step in the assembly of most GAG chains. nih.govnih.gov By acting as artificial primers, these xylosides compete with endogenous proteoglycan core proteins for the enzymatic machinery responsible for GAG elongation, leading to the synthesis and secretion of free GAG chains unattached to a protein backbone. nih.gov This process bypasses the initial step of core protein xylosylation and allows for the direct assembly of GAG chains in the Golgi apparatus. nih.gov

The biosynthesis of GAG chains on a proteoglycan core protein is initiated by the transfer of a xylose molecule to a specific serine residue. nih.govopenbiochemistryjournal.com this compound effectively hijacks this pathway by presenting its xylose moiety as a substrate for the subsequent glycosyltransferases. The process begins with the addition of two galactose (Gal) residues and a glucuronic acid (GlcA) residue, catalyzed by their respective transferases, to form a conserved tetrasaccharide linkage region: GlcA-Gal-Gal-Xyl. openbiochemistryjournal.comfrontiersin.org Following the formation of this linker, the enzymatic machinery commits to the synthesis of a specific type of GAG chain, such as chondroitin (B13769445)/dermatan sulfate (B86663) or heparan sulfate, by adding repeating disaccharide units. nih.gov

The priming activity of this compound is not limited to a single type of GAG. It has been demonstrated to initiate the assembly of various GAGs, including both dermatan sulfate (DS) and heparan sulfate (HS). nih.govnih.gov In studies using skin fibroblasts, p-hydroxyphenyl-β-D-xylopyranoside was utilized to generate free dermatan sulfate chains, which were then isolated and analyzed. nih.gov The results indicated that glucuronic acid was prevalent in the initial repeats following the linkage region, with iduronic acid appearing thereafter. nih.gov This suggests that while the xyloside effectively initiates DS synthesis, the subsequent fine structure of the copolymer may differ from that found on endogenous proteoglycans, potentially indicating a role for the core protein in guiding specific structural features. nih.gov Xyloside derivatives have been developed as molecular tools to selectively inhibit the biosynthesis of either heparan sulfate or chondroitin/dermatan sulfate, highlighting the influence of the primer on the type of GAG assembled. nih.govsemanticscholar.org

The aglycone—the non-sugar portion of the xyloside, which in this case is the 4-hydroxyphenyl group—plays a critical role in its function as a GAG primer. A key requirement for the aglycone is sufficient hydrophobicity to allow the molecule to traverse cellular membranes and access the Golgi apparatus, where GAG synthesis occurs. nih.gov The structure of the aglycone significantly influences both the efficiency of GAG chain initiation and the characteristics of the final polysaccharide product. openbiochemistryjournal.com Research has shown that variations in the hydrophobic aglycone can determine not only the length of the resulting GAG chains but also the type of GAG that is synthesized. openbiochemistryjournal.comresearchgate.net For instance, certain aglycones may preferentially prime for chondroitin sulfate synthesis, while others might favor heparan sulfate. researchgate.net This dependency underscores the importance of the aglycone in the interaction with the glycosyltransferases of the GAG synthesis machinery.

Table 1: Influence of Aglycone Moiety on GAG Priming
Aglycone CharacteristicObserved Impact on GAG BiosynthesisReference
HydrophobicityEssential for transport across plasma and Golgi membranes to the site of GAG synthesis. nih.gov
Specific Chemical StructureDetermines the type of GAG chain assembled (e.g., Chondroitin/Dermatan Sulfate vs. Heparan Sulfate). openbiochemistryjournal.com
Structural VariationsAffects the length of the resultant GAG chains. nih.govopenbiochemistryjournal.com
Ebselen ConjugationLeads to intracellular localization of primed GAGs and induces cytotoxicity, unlike most nontoxic xylosides. nih.gov

Modulation of Proteoglycan Synthesis Pathways

By acting as competitive substrates, xylosides like this compound effectively inhibit the synthesis of complete proteoglycans. nih.gov The cellular machinery is diverted towards the synthesis of free GAG chains initiated on the xyloside primer, thereby reducing the pool of enzymes and sugar donors available for addition to endogenous core proteins. nih.gov This leads to a decrease in the production and secretion of fully glycosylated proteoglycans. nih.gov This inhibitory effect is a valuable tool in glycobiology research, as the ability to reversibly and selectively disrupt GAG biosynthesis allows for the investigation of the specific functions of these molecules in various biological processes. nih.gov

The initiation of GAG chains on this compound is critically dependent on its recognition by the glycosyltransferases responsible for building the tetrasaccharide linkage region. A key enzyme in this process is human β1,4-galactosyltransferase 7 (hβ4GalT7), which catalyzes the transfer of the first galactose residue from UDP-galactose onto the xylose of the primer. nih.govnih.gov This enzyme is a central control point in GAG biosynthesis. nih.gov Hβ4GalT7 is characterized by its unique ability to utilize xyloside derivatives with hydrophobic aglycones as acceptor substrates. nih.gov Molecular studies have revealed that the enzyme's active site contains a hydrophobic pocket, formed in part by tyrosine residues, which accommodates the aglycone moiety of the xyloside. nih.gov This interaction facilitates the proper positioning of the xylose for the catalytic transfer of galactose, making hβ4GalT7 a prime target for the development of regulators of GAG synthesis. nih.gov

Table 2: Key Enzymes in Xyloside-Primed GAG Linkage Region Formation
EnzymeFunctionInteraction with XylosideReference
Protein O-xylosyltransferase (XT)Transfers xylose to serine residues of core proteins (natural pathway).Bypassed by the use of an exogenous xyloside primer. nih.gov
β1,4-galactosyltransferase 7 (β4GalT7)Transfers the first galactose residue to the xylose moiety.Recognizes the xyloside as an acceptor substrate; the hydrophobic aglycone binds in a specific pocket. nih.govnih.gov
β1,3-galactosyltransferase IITransfers the second galactose residue.Acts on the Gal-Xyl-aglycone intermediate. openbiochemistryjournal.com
β1,3-glucuronyltransferase IAdds glucuronic acid to complete the tetrasaccharide linker.Acts on the Gal-Gal-Xyl-aglycone intermediate. openbiochemistryjournal.com

Effects on Uronosyl-Epimerization and Sulfation Patterns in p-Hydroxyphenyl-O-β-D-xylopyranoside-Primed Glycosaminoglycans

The use of β-D-xylosides, such as p-hydroxyphenyl-O-β-D-xylopyranoside, serves as a valuable tool for investigating the biosynthesis of glycosaminoglycan (GAG) chains independent of their core proteins. When supplied to cells like skin fibroblasts, these compounds act as primers, initiating the synthesis of free GAG chains. nih.gov Research into the concentration-dependent effects of this primer has revealed significant insights into the processes of uronosyl-epimerization and sulfation.

Studies have shown that the concentration of the xyloside primer directly influences the structural characteristics of the resulting galactosaminoglycan chains. nih.gov At lower primer concentrations (0.1 mM or 0.5 mM), the synthesized chains exhibit a periodic and wave-like distribution of iduronic acid-containing repeats. nih.gov In contrast, chains produced at a higher concentration (1.0 mM) show a more uniform incidence of iduronic acid in the initial positions, which then declines. nih.gov This suggests that the machinery for C5-epimerization, which converts glucuronic acid to iduronic acid, is affected by the rate of chain initiation.

Interestingly, sequence analysis of these xyloside-initiated dermatan sulfate chains shows that glucuronic acid is prevalent in the first few repeating disaccharides following the linkage region, with iduronic acid appearing thereafter. nih.gov However, these chains lack the distinct, periodic clustering of glucuronic acid-containing repeats that is observed in dermatan sulfate derived from native proteoglycans. This suggests a crucial role for the protein core in guiding the formation of specific copolymeric features during GAG assembly. nih.gov

Table 1: Effect of p-Hydroxyphenyl-O-β-D-xylopyranoside Concentration on GAG Chain Structure

Primer Concentration Iduronate Distribution Sulfation Pattern
0.1 mM - 0.5 mM Periodic, wave-like distribution with high incidence around specific positions. nih.gov Relatively uniform. nih.gov

| 1.0 mM | Similar incidence in positions 1-4, then declines. nih.gov | Heterogeneous charge patterns in all segments. nih.gov |

Xylose Phosphorylation and Sulfation in GAG Linkage Region

The biosynthesis of GAG chains is initiated by the formation of a common tetrasaccharide linkage region (GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser) attached to a serine residue of a core protein. openbiochemistryjournal.com The xylose and galactose residues within this linkage region can undergo critical modifications, namely phosphorylation and sulfation. These modifications are not merely structural embellishments but serve as profound regulatory signals that influence the subsequent synthesis and elongation of the GAG chain. openbiochemistryjournal.comnih.gov

Implications of Xylose Phosphorylation for Proteoglycan Synthesis Regulation

Xylose phosphorylation has been identified as a pivotal molecular switch in the regulation of proteoglycan biosynthesis. pnas.orgnih.gov The atypical secretory kinase Fam20B is the enzyme responsible for phosphorylating the initiating xylose residue at the C-2 position within the proteoglycan linkage region. pnas.orgbohrium.com This phosphorylation event is crucial as it dramatically stimulates the activity of galactosyltransferase II (GalT-II), the enzyme that adds the second galactose residue to complete the tetrasaccharide linkage. pnas.orgresearchgate.net

In the absence of Fam20B, and therefore xylose phosphorylation, the GAG linkage region cannot be properly extended. pnas.org Cells lacking Fam20B produce proteoglycans with a truncated linkage region, often consisting of a disaccharide capped with sialic acid, which prevents further elongation into a mature GAG chain. nih.gov This results in immature and nonfunctional proteoglycans, a phenotype similar to that seen in certain forms of Ehlers-Danlos syndrome caused by mutations in the gene for GalT-II. bohrium.comresearchgate.net

The regulation of GAG synthesis is controlled by a delicate balance between phosphorylation by Fam20B and dephosphorylation by a 2-phosphoxylose phosphatase known as XYLP. nih.govnih.gov It has been demonstrated that both an excess (gain-of-function) and a deficiency (loss-of-function) of Fam20B can lead to a decrease in GAG chain synthesis. nih.gov This suggests that a tightly controlled cycle of phosphorylation and dephosphorylation is essential to regulate the rate of proteoglycan production. nih.gov

Table 2: Regulatory Role of Xylose Phosphorylation in GAG Synthesis

Condition Key Enzyme Activity Outcome on GAG Synthesis
Normal Balanced activity of Fam20B (kinase) and XYLP (phosphatase). nih.gov Regulated GAG chain elongation. pnas.org
Fam20B Deficiency No xylose phosphorylation; subsequent GalT-II activity is impaired. pnas.orgresearchgate.net Truncated linkage region; GAG synthesis is blocked. nih.gov
Fam20B Overexpression Sustained xylose phosphorylation. nih.gov Decreased synthesis of GAG chains. nih.gov

| XYLP Overexpression | Increased dephosphorylation of xylose. nih.gov | Increased GAG chain synthesis; can rescue blockage induced by Fam20B. nih.gov |

Role of Sulfation in the Control of GAG Chain Elongation

In addition to phosphorylation, sulfation within the tetrasaccharide linkage region provides another layer of control over GAG chain elongation. nih.gov The specific placement of sulfate groups on the galactose residues can significantly influence the activity of the glycosyltransferases involved in building the linkage. nih.gov

Enzyme assays have demonstrated that specific modifications serve as better substrates for glucuronyltransferase-I (GlcAT-I), the enzyme that adds the fourth sugar to the linker. For instance, a synthetic substrate with a phosphorylated xylose and a 6-O-sulfated second galactose residue is a preferred substrate for GlcAT-I. nih.gov Conversely, a substrate with a 6-O-sulfated first galactose residue shows no acceptor activity, indicating that the position of sulfation is critical. nih.gov

While sulfation of galactose units in the linkage region is generally suggested to promote the synthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) chains, other sulfation events can act as termination signals. nih.gov The 3-O sulfation of the fourth sugar unit, glucuronic acid, has been reported to prevent CS GAG synthesis, potentially serving as a signal to cap the chain and halt further elongation. nih.gov

Table 3: Influence of Linkage Region Modifications on Glucuronyltransferase-I (GlcAT-I) Activity

Substrate Structure Acceptor Activity for GlcAT-I Reference
Gal-Gal-Xyl(2-O-phosphate)-O-Ser High nih.gov
Gal-Gal(6-O-sulfate)-Xyl(2-O-phosphate)-O-Ser High nih.gov

| Gal(6-O-sulfate)-Gal-Xyl(2-O-phosphate)-O-Ser | None | nih.gov |

Enzymatic Interaction Studies and Modulatory Roles of 4 Hydroxyphenyl O Xyloside

Tyrosinase Inhibitory Activity of 4-Hydroxyphenyl β-D-Oligoxylosides

Recent scientific investigations have highlighted the potential of 4-hydroxyphenyl β-D-oligoxylosides as notable inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These compounds, synthesized enzymatically, have demonstrated significant inhibitory effects on mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to L-DOPA quinine. nih.gov

Competitive Inhibition Mechanisms and Kinetic Analysis

Kinetic analysis of the inhibitory action of 4-hydroxyphenyl β-D-oligoxylosides has revealed a competitive inhibition mechanism. nih.gov Specifically, β-(Xyl)2-HQ, β-(Xyl)3-HQ, and β-(Xyl)4-HQ have been shown to competitively inhibit the enzyme. nih.gov This mode of inhibition suggests that these molecules likely bind to the active site of tyrosinase, thereby preventing the substrate from binding and inhibiting the enzymatic reaction.

The inhibitory constants (Ki) for these compounds have been determined, providing a quantitative measure of their inhibitory potency. The Ki values for β-(Xyl)2-HQ, β-(Xyl)3-HQ, and β-(Xyl)4-HQ were calculated to be 0.20 mM, 0.29 mM, and 0.057 mM, respectively. nih.gov The lower Ki value for β-(Xyl)4-HQ indicates a higher affinity for the enzyme and thus, more potent inhibition. nih.govnih.gov

Structure-Activity Relationships of Oligoxylosyl Hydroquinone (B1673460) Derivatives

The inhibitory activity of 4-hydroxyphenyl β-D-oligoxylosides against tyrosinase is directly related to the length of the xylosyl chain attached to the hydroquinone moiety. nih.govnih.gov Research has demonstrated that the inhibitory potency increases with the degree of polymerization of the xylose units. nih.gov

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by half, clearly illustrate this trend. The IC50 values for β-Xyl-HQ, β-(Xyl)2-HQ, β-(Xyl)3-HQ, and β-(Xyl)4-HQ were found to be 3.0 mM, 0.74 mM, 0.48 mM, and 0.18 mM, respectively. nih.gov This progressive decrease in the IC50 value with each additional xylose unit indicates a stronger inhibitory effect. The enhanced affinity of the xylotetraoside moiety in β-(Xyl)4-HQ for the enzyme is thought to be the reason for its strong activity. nih.gov This structure-activity relationship underscores the importance of the glycosidic chain length in modulating the inhibitory potential of these hydroquinone derivatives.

Comparative Analysis with Established Tyrosinase Inhibitors (e.g., Arbutin)

In comparative studies, 4-hydroxyphenyl β-D-oligoxylosides have shown superior tyrosinase inhibitory activity compared to the well-known tyrosinase inhibitor, arbutin (B1665170) (4-hydroxyphenyl β-D-glucopyranoside). nih.gov The most potent of the tested oligoxylosides, β-(Xyl)4-HQ, exhibited an inhibitory activity that was 35-fold more potent than that of β-arbutin, which had a measured IC50 value of 6.3 mM. nih.gov While both arbutin and 4-hydroxyphenyl-O-xyloside derivatives are hydroquinone glycosides, the nature and length of the sugar moiety significantly influence their interaction with the tyrosinase enzyme. nih.gov

Inhibitory Effects of 4-Hydroxyphenyl β-D-Oligoxylosides on Mushroom Tyrosinase
CompoundIC50 (mM)Ki (mM)Inhibition Type
β-Xyl-HQ3.0N/AN/A
β-(Xyl)2-HQ0.740.20Competitive
β-(Xyl)3-HQ0.480.29Competitive
β-(Xyl)4-HQ0.180.057Competitive
β-Arbutin6.3N/AN/A

Xylosidase and Transxylosylation Reactions

Characteristics of Transxylosylation by Fungal β-Xylosidases (e.g., Aspergillus awamori K4)

The fungal β-xylosidase from Aspergillus awamori K4 has been shown to possess broad acceptor specificity, enabling it to catalyze transxylosylation reactions with a variety of molecules, including alcohols, hydroxybenzenealcohols, sugar alcohols, and disaccharides. mdpi.com In the context of reactions involving xylobiose and xylotriose, the rate of transxylosylation is significantly higher than the rate of hydrolysis, particularly in the early stages of the reaction. mdpi.com As the substrate concentration increases, the transxylosylation rate demonstrates a substantial increase, while the hydrolysis rate gradually decreases. mdpi.com This characteristic highlights the enzyme's proficiency in transferring xylosyl groups to acceptor molecules.

Other Enzyme System Interactions

Based on the conducted literature search, there is currently limited specific information available regarding the interactions of this compound with other enzyme systems beyond tyrosinase and β-xylosidase. Further research is required to explore the broader enzymatic interaction profile of this compound.

Hyaluronidase (B3051955) Inhibitory Activity of Related Flavonoid Xylosides

Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of this enzyme is a key target in anti-inflammatory and anti-aging research. Flavonoids, a class of polyphenolic compounds, have been extensively studied for their hyaluronidase inhibitory potential. The inhibitory activity of flavonoids is significantly influenced by their structural features, including the presence and nature of glycosidic moieties, such as xylosides.

Generally, flavonoid aglycones (the non-sugar part of the molecule) tend to be more potent hyaluronidase inhibitors than their corresponding glycosides. nih.gov The presence of a sugar molecule, such as xylose, can affect the binding of the flavonoid to the active site of the enzyme. However, the specific type of sugar and its linkage to the flavonoid aglycone can modulate this inhibitory activity.

Structure-activity relationship studies have revealed several key features of flavonoids that contribute to their hyaluronidase inhibitory activity. nih.govnih.gov These include:

A double bond between carbons 2 and 3 of the C-ring. nih.gov

The presence of hydroxyl groups at specific positions on the A and B rings. nih.govnih.gov

A ketone group at position 4 of the C-ring. nih.gov

While specific data on flavonoid xylosides is not extensively available, studies on various flavonoid glycosides indicate that the sugar moiety's size and stereochemistry can influence the inhibitory effect. For instance, the binding affinity of flavonoids to hyaluronidase has been shown to vary with different glycosides, with rutin (B1680289) (a rutinoside) showing a strong interaction. nih.gov

The inhibitory concentrations (IC50) for several flavonoids and related phenolic compounds have been reported, demonstrating a wide range of potencies. Although specific IC50 values for flavonoid xylosides are not detailed in the provided search results, the data for related compounds offer a comparative perspective.

Table 1: Hyaluronidase Inhibitory Activity of Selected Flavonoids and Phenolic Compounds

CompoundIC50 ValueSource
Luteolin67.38 µg/mL researchgate.net
Rosmarinic acid24.3 µg/mL nih.gov
Protocatechuic acid107.6 µg/mL nih.gov
Chlorogenic acid162.4 µg/mL nih.gov
Ferulic acid396.1 µg/mL nih.gov
5-Caffeoylquinic acid2.2 mg/mL mdpi.com
3-Caffeoylquinic acid2.8 mg/mL mdpi.com

This table is for illustrative purposes to show the range of inhibitory concentrations for related compounds, as specific data for flavonoid xylosides was not available in the search results.

Antioxidant Enzyme Modulation by Substituted Thiopyrimidine Derivatives

The body's antioxidant defense system comprises a network of enzymes that protect cells from damage caused by reactive oxygen species (ROS). oatext.com Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). oatext.comnih.gov The modulation of these enzymes by exogenous compounds is an area of significant interest in therapeutic research.

Substituted pyrimidine (B1678525) and thiopyrimidine derivatives are known for their diverse biological activities, including antioxidant properties. nih.govnih.gov These compounds can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of antioxidant enzyme activity.

Research has shown that certain pyrimidine derivatives can influence the activity of enzymes involved in the glutathione system. For example, some pyrimidine derivatives have been found to inhibit glutathione S-transferase (GST) and glutathione reductase (GR). juniperpublishers.comjuniperpublishers.comjournalagent.com GST is a crucial enzyme in the detoxification of xenobiotics and the neutralization of ROS, while GR is responsible for regenerating the reduced form of glutathione (GSH), a major cellular antioxidant. juniperpublishers.comjournalagent.com

The inhibitory effects of some aminopyrimidine derivatives on glutathione reductase have been documented, with IC50 and Ki values indicating potent inhibition.

Table 2: Inhibitory Activity of Substituted Pyrimidines on Glutathione Reductase

CompoundIC50 (µM)Ki (µM)Inhibition Type
4-amino-2,6-dichloropyrimidine0.979Not ReportedNot Reported
4-amino-6-chloropyrimidine1.269Not ReportedNot Reported
4-amino-2-chloropyrimidine1.8470.047 ± 0.0015Noncompetitive

Data synthesized from multiple sources. juniperpublishers.comjournalagent.com

Cellular and Molecular Research Models Utilizing 4 Hydroxyphenyl O Xyloside

Fibroblast Cell Culture Models

Fibroblasts are fundamental in the study of connective tissue biology and pathology. The use of 4-Hydroxyphenyl-O-xyloside and its analogs in fibroblast models has provided significant insights into the synthesis of the extracellular matrix.

In human skin fibroblast cultures, p-hydroxyphenyl-β-D-xylopyranoside serves as an initiator for the synthesis of free GAG chains, enabling detailed analysis of their structure and biosynthesis. One study utilized this xyloside to generate dermatan sulfate (B86663) chains for sequence analysis. By incubating skin fibroblasts with p-hydroxyphenyl-β-D-xylopyranoside, researchers were able to isolate and characterize the structure of the resulting dermatan sulfate, a key component of the skin's extracellular matrix. This approach demonstrated that while glucuronic acid is common in the initial repeats of the GAG chain, iduronic acid can be incorporated thereafter, suggesting a level of flexibility in the biosynthesis process.

Another investigation using p-nitrophenyl β-D-xyloside in fibroblast cultures observed a concentration-dependent increase in galactosaminoglycan synthesis. At lower concentrations, both proteoglycans and xyloside-initiated polysaccharides were produced, whereas at higher concentrations, only the latter were found. This research highlighted that the structure of the GAGs formed on the xyloside primer was similar to that of the small dermatan sulfate proteoglycan, which is primarily composed of L-iduronic acid-containing disaccharides. However, as the xyloside concentration increased, the structure of the newly synthesized GAGs shifted to include a larger proportion of D-glucuronosyl residues.

These studies underscore the utility of this compound and its derivatives in elucidating the mechanisms of GAG biosynthesis in human skin fibroblasts.

The synthesis of these GAGs is influenced by the cell's growth state and the surrounding microenvironment. For instance, actively proliferating BCECs primarily incorporate heparan sulfate into their extracellular matrix, while post-confluent cultures show an increase in the incorporation of dermatan sulfate and chondroitin (B13769445) sulfate. The known mechanism of action of xylosides, such as this compound, involves priming the synthesis of free GAG chains, thereby competing with the cell's natural proteoglycan production. This established role in other cell types suggests that this compound could be a valuable tool for modulating and studying GAG biosynthesis in BCECs, potentially offering insights into corneal physiology and pathology. Future investigations in this area could elucidate the specific effects of this compound on the production and composition of the corneal endothelial extracellular matrix.

In the context of lung fibrosis, where excessive deposition of extracellular matrix is a key pathological feature, derivatives of this compound have been employed to study and modulate the fibrotic phenotype in lung fibroblast models. A study utilizing 4-MU4-deoxy-β-D-xylopyranoside, a derivative of 4-methylumbelliferyl-β-D-xyloside, demonstrated its ability to inhibit proteoglycan synthesis in primary lung fibroblasts in a dose-dependent manner. plos.orgnih.gov

Table 1: Effect of 4-MU4-deoxy-xyloside on Heparan Sulfate Proteoglycan Synthesis in Lung Fibroblasts

Treatment ConcentrationDecrease in Fluorescent Intensity
500 μM~58%
1 mM~85%

Data derived from a study on the inhibition of proteoglycan synthesis in primary lung fibroblasts. plos.org

Melanoma and Chinese Hamster Ovary (CHO) Cell Line Applications

The use of this compound derivatives has also been instrumental in understanding complex carbohydrate synthesis in cancer cell lines, such as melanoma and Chinese Hamster Ovary (CHO) cells.

A study investigating the effects of 4-methylumbelliferyl β-D-xyloside (a derivative of this compound) in human melanoma and CHO cells revealed an unexpected alteration in glycolipid synthesis. While β-D-xylosides are typically used to inhibit proteoglycan synthesis by acting as primers for free GAG chains, this research found that in these cell lines, the compound also led to a significant inhibition of glycosphingolipid synthesis by up to 78%.

The inhibition was not a direct competition for the enzymes involved in glycolipid synthesis. Instead, it was a consequence of the formation of a novel GM3 ganglioside-like structure. This occurred through the addition of a single galactose residue to the xyloside within the Golgi apparatus, a reaction likely carried out by galactosyl transferase I, an enzyme normally involved in GAG core region synthesis. Interestingly, an α-xyloside, which does not inhibit proteoglycan synthesis, was nearly as effective at inhibiting glycolipid biosynthesis. These findings suggest that some of the biological effects previously attributed to β-xylosides might, in part, be due to their impact on glycolipid synthesis.

Neuroblastoma Cell Cultures (e.g., SH-SY5Y)

Neuroblastoma cell lines are widely used models in neurobiology research. While specific studies utilizing this compound in the SH-SY5Y neuroblastoma cell line were not identified in the reviewed literature, related research provides insights into the potential effects of xylosides in these cells.

One study found that in the neuroblastoma cell line MR23, unlike in melanoma and CHO cells, low molecular weight xyloside products were not formed, and consequently, glycolipid synthesis was not inhibited. This suggests that the metabolic pathways involving xylosides can differ significantly between cell types.

The SH-SY5Y cell line itself is a well-characterized human neuroblastoma line that can be differentiated into neuron-like cells. nih.gov It is extensively used to study neurodegenerative diseases, neurotoxicity, and other neurological processes. nih.gov Given the known effects of xylosides on the synthesis of GAGs and glycolipids, which are important components of the neural cell surface and extracellular matrix, this compound could be a valuable probe for future studies in SH-SY5Y cells to investigate the roles of these complex carbohydrates in neuronal development, function, and disease.

Assessment of Neuroprotective and Oxidative Stress-Reducing Effects of Xylosides

Research into the therapeutic potential of glycosides, a broad class of compounds that includes xylosides, has identified neuroprotective effects as a key area of interest. Many medicinal plants and their secondary metabolites have shown the ability to alleviate symptoms of neurodegenerative diseases. researchgate.net The primary mechanisms behind these neuroprotective effects often involve antioxidant, anti-inflammatory, and antiapoptotic activities. researchgate.net

While direct studies on this compound are limited in this specific context, related compounds provide insight into the potential activities of xylosides. For instance, various cyanidin (B77932) derivatives, which are glycosides, have demonstrated neuroprotective effects in zebrafish models of Alzheimer's disease. mdpi.com These compounds were shown to decrease brain oxidative stress levels and mitigate pathological changes in brain tissue. mdpi.com Similarly, novel synthesized xyloketal derivatives have been identified as promising candidates for treating Parkinson's disease due to their ability to protect against neurotoxicity through their antioxidant properties. mdpi.com In cellular and animal models, these derivatives attenuated the generation of reactive oxygen species (ROS) and protected against dopaminergic neurodegeneration. mdpi.com

Furthermore, studies on neural cells have revealed that xylosides can have significant effects on cell morphology, affecting the dynamics of the actin and tubulin cytoskeleton at nanomolar to micromolar concentrations. nih.gov This suggests a novel mechanism of action on neuronal cells that is distinct from their well-known role in altering glycosaminoglycan (GAG) chain secretion at higher concentrations. nih.gov The potential use of antioxidants to counteract free radical toxicity is an emerging field in the management of neurodegenerative disorders, with a focus on reducing oxidative stress-induced damage. nih.gov

Mammalian Cell Systems in Molecular Cell Biology Studies

Mammalian cell systems are indispensable tools in molecular cell biology for elucidating the mechanisms of action of various compounds. These in vitro models allow for controlled investigations into cellular responses and signaling pathways, providing foundational knowledge for further research. Studies involving compounds structurally or functionally related to this compound utilize a range of mammalian cell lines to explore effects on processes like cell growth, differentiation, and fibrosis.

Investigation of Cellular Responses and Signaling Pathways (e.g., Smads2/3 pathway in lung fibroblasts)

The Transforming Growth Factor-β (TGF-β) signaling pathway, which involves the phosphorylation and activation of Smad2 and Smad3 proteins (Smads2/3), is a critical regulator of fibrosis. In lung fibroblasts, aberrant activation of this pathway is a key driver of pulmonary fibrosis, characterized by excessive deposition of extracellular matrix. researchgate.net Research has shown that inhibiting the TGF-β/Smads pathway can attenuate pulmonary fibrosis. researchgate.net

While direct evidence of this compound acting on the Smad2/3 pathway is not established, studies on other molecules demonstrate how this pathway is targeted in fibroblasts. For example, the inhibition of Sirtuin 2 (Sirt2) in TGF-β1-treated human embryonic lung fibroblasts was found to suppress the expression of fibrogenic genes and decrease the phosphorylation of Smad2/3. researchgate.net Similarly, epoxyeicosatrienoic acids (EETs) have been shown to inhibit the activation of murine fibroblasts by blocking TGF-β1-Smad2/3 signaling. nih.gov These studies underscore the importance of the Smad2/3 pathway as a therapeutic target in fibrotic diseases and highlight the use of fibroblast cell models, such as NIH3T3 cells and primary lung fibroblasts, to investigate these mechanisms. researchgate.netnih.gov Deletion of Smad2/3 in activated cardiac fibroblasts has also been shown to dramatically reduce the fibrotic response to injury in mouse models. nih.gov

Modulation of Nitric Oxide Production in Breast Cancer Cell Growth Inhibition Studies by N-(4-Hydroxyphenyl)retinamide

N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic retinoid, has been extensively studied in mammalian breast cancer cell lines for its ability to inhibit cell growth and induce apoptosis. A novel mechanism underlying these effects is the production of nitric oxide (NO). nih.govaacrjournals.org In various breast cancer cell lines, 4-HPR induces the production of NO in a dose-dependent manner. nih.gov The degree of growth inhibition and apoptosis is directly correlated with the amount of NO produced. nih.govaacrjournals.org

This pro-apoptotic effect is mediated through the increased expression of nitric oxide synthase (NOS) enzymes, specifically inducible NOS (NOSII) and endothelial NOS (NOSIII). nih.govoup.com The essential role of NO in this process was confirmed in studies where a competitive NOS inhibitor, NG-monomethyl-L-arginine (L-NMMA), was co-incubated with 4-HPR. The presence of the inhibitor prevented 4-HPR from inducing its inhibitory effects, demonstrating that NO is crucial for the compound's apoptotic action in breast cancer cells. nih.govaacrjournals.org

Furthermore, the effects of 4-HPR can be enhanced by other agents. Both interferon-gamma (IFN-γ) and tamoxifen (B1202) potentiated the ability of 4-HPR to induce NO production, leading to increased apoptosis. nih.gov These findings establish a clear link between 4-HPR, the induction of NO via NOS expression, and the subsequent inhibition of breast cancer cell growth. nih.govnih.govoup.com

Interactive Data Tables

Table 1: Effect of N-(4-Hydroxyphenyl)retinamide (4-HPR) on Nitric Oxide Production in BRCA1-mutated Breast Cancer Cells

Cell Line4-HPR Concentration (µM)Fold Increase in NO Production
HCC193712.2
W006913.0
W52513.5
HCC19372.53.1
W00692.54.2
W5252.54.8
Data sourced from studies on BRCA1-mutated cell lines demonstrating a dose-dependent increase in nitric oxide (NO) production upon treatment with 4-HPR. oup.com

Advanced Analytical Approaches for 4 Hydroxyphenyl O Xyloside Research

Chromatographic Techniques

Chromatography is fundamental to the study of 4-Hydroxyphenyl-O-xyloside, enabling its separation from complex mixtures and subsequent analysis. The choice of technique depends on the specific research objective, from preparative isolation to sensitive quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation, Separation, and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of phenolic compounds, including glycosides like this compound. oup.com Its high resolving power allows for the efficient separation of the target compound from structurally similar molecules in complex extracts. mdpi.commdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common modality used. mdpi.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. oup.com This configuration separates compounds based on their hydrophobicity. As a glycoside, this compound is more polar than its corresponding aglycone (4-hydroxyphenol) and will thus have a shorter retention time on a reversed-phase column. The method can be optimized to separate isomers and closely related glycosides that differ only in the sugar moiety (e.g., xylosides from arabinosides or glucosides). oup.com Detection is commonly achieved using a Diode Array Detector (DAD) or UV-Vis detector, which leverages the chromophoric nature of the hydroxyphenyl group. mdpi.comnih.gov

Table 1: Illustrative RP-HPLC Parameters for Phenolic Glycoside Analysis

ParameterTypical Condition
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
GradientLinear gradient from 5% B to 95% B over 30-40 minutes
Flow Rate0.8 - 1.2 mL/min
DetectionDAD/UV at 280 nm
Column Temperature25-35 °C

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and structural characterization of this compound. ekb.eg This hybrid technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govmdpi.com LC-MS provides the molecular weight of the compound, while LC-MS/MS yields fragmentation patterns that offer detailed structural insights. mdpi.comncsu.edu

Using a soft ionization source like Electrospray Ionization (ESI), this compound can be ionized with minimal fragmentation, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ or adduct (e.g., [M+Na]⁺) in positive ion mode. ekb.eg For this compound (C₁₁H₁₄O₅), the expected exact mass would allow for high-resolution mass spectrometry to confirm its elemental composition.

In tandem MS (MS/MS) experiments, the [M-H]⁻ ion is isolated and fragmented. A characteristic fragmentation pattern for O-glycosides is the cleavage of the glycosidic bond. researchgate.net This would result in a prominent fragment ion corresponding to the deprotonated aglycone (4-hydroxyphenol) and neutral loss of the xylose moiety (132 Da). nih.gov Further fragmentation of the sugar unit can also be observed. nih.gov This fragmentation data provides unambiguous evidence for the identity of both the aglycone and the sugar, as well as their connection. LC-MS/MS methods can be highly sensitive, with Limits of Quantification (LLOQ) reaching the low ng/mL level, making them suitable for pharmacokinetic studies of related hydroxyphenyl compounds. researchgate.netnih.gov

Table 2: Expected MS and MS/MS Fragmentation Data for this compound (Negative Ion Mode)

IonDescriptionExpected m/z
[M-H]⁻Deprotonated molecular ion241.07
[M-H-132]⁻Fragment from cleavage of the glycosidic bond (loss of xylose)109.03

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Chemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of metabolites in biological samples. nih.govsemanticscholar.org However, due to the low volatility and thermal instability of phenolic glycosides like this compound, direct analysis is not feasible. mdpi.com Therefore, a crucial derivatization step is required to convert the non-volatile compound into a volatile and thermally stable analogue. mdpi.comnih.gov

The most common derivatization method is silylation, where active hydrogens in the hydroxyl groups (–OH) of both the phenyl and xylose moieties are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting TMS-derivatized this compound is sufficiently volatile to be analyzed by GC-MS.

Once derivatized, the sample is separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum contains a molecular ion peak and a characteristic fragmentation pattern that can be used for identification by comparing it to spectral libraries and databases like the Golm Metabolome Database. nih.govnih.gov This approach allows for the simultaneous detection and identification of a wide range of compounds in a single run, making it ideal for metabolomic studies where the presence of this compound and related compounds is being investigated. nih.govdntb.gov.ua

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method widely used for monitoring the progress of chemical reactions, such as the synthesis or enzymatic modification of this compound. nih.gov Its primary advantage is the ability to provide quick qualitative information about the composition of a reaction mixture. nih.govtcichemicals.com

To monitor a reaction, small aliquots are taken from the reaction vessel at different time intervals and spotted onto a TLC plate. Typically, lanes are also spotted with the starting material and, if available, the expected product to serve as references. The plate is then developed in a suitable solvent system (mobile phase) that provides good separation between the reactant and the product. Because this compound is a glycoside, it is significantly more polar than its aglycone precursor. This difference in polarity results in different retention factors (Rf values) on the TLC plate, allowing for clear visual tracking of the reaction's progress. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. Visualization is often achieved under UV light (due to the aromatic ring) or by staining with a reagent that reacts with the sugar moiety. nih.gov

Spectroscopic Methods

Spectroscopic methods are essential for the definitive structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., 2D-NMR, CapNMR™)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structure elucidation of organic molecules, including this compound. researchgate.net While 1D NMR (¹H and ¹³C) provides initial information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's precise connectivity. ukm.mynih.gov

1D NMR : The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, it would show characteristic signals for the aromatic protons of the p-substituted phenyl ring (typically two doublets), as well as signals for the protons of the xylose sugar ring, including the anomeric proton (H-1''), which is a key indicator of the glycosidic linkage. The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. nih.gov

2D NMR :

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). youtube.com It is used to trace the proton connectivity within the xylose ring and confirm the substitution pattern on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com The HMBC spectrum is critical for connecting the different structural fragments. Specifically, a correlation between the anomeric proton of the xylose (H-1'') and the phenolic carbon of the aglycone (C-4) provides definitive proof of the O-glycosidic linkage and its specific location. researchgate.netresearchgate.net

Together, these NMR techniques provide a complete and unambiguous picture of the molecular structure of this compound. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

PositionPredicted ¹H Shift (Multiplicity)Predicted ¹³C Shift
1-~152.0
2, 6~7.05 (d)~118.0
3, 5~6.95 (d)~116.5
4-~155.0
1'' (Xylose)~4.90 (d)~103.0
2'' (Xylose)~3.50 (m)~74.0
3'' (Xylose)~3.60 (m)~76.0
4'' (Xylose)~3.70 (m)~70.0
5'' (Xylose)~3.40 / 3.90 (m)~66.0

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique utilized for the structural elucidation of molecules by identifying their functional groups. researchgate.net When analyzing this compound, FT-IR spectroscopy provides a characteristic fingerprint based on the vibrational frequencies of its specific chemical bonds. The infrared spectrum is typically plotted as transmittance or absorbance against wavenumber (cm⁻¹).

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in an FT-IR spectrum. The presence of hydroxyl (-OH) groups, both on the phenyl ring and the xyloside moiety, results in a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations and indicative of hydrogen bonding. mdpi.com The aromatic phenyl ring exhibits characteristic C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹ and C=C stretching vibrations within the 1650-1450 cm⁻¹ range.

The xyloside portion of the molecule contributes to the spectrum with aliphatic C-H stretching absorptions, usually found in the 2960-2850 cm⁻¹ region. banglajol.info Furthermore, the C-O stretching vibrations from the ether linkage (xyloside) and the phenolic hydroxyl group are expected to produce strong absorption bands in the 1260-1000 cm⁻¹ region. researchgate.net Analysis of these specific peaks allows for the confirmation of the compound's structural integrity and the identification of its core components.

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound based on its functional groups.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)Stretching, H-bonded3500 - 3200 (broad)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850
Aromatic C=CStretching1650 - 1450
C-O (Ether and Phenol)Stretching1260 - 1000

Electrophoretic Methods

Polyacrylamide gel electrophoresis (PAGE) is a widely used technique for the separation of biological macromolecules, including proteins and nucleic acids, based on their electrophoretic mobility. wikipedia.org In the context of this compound research, PAGE is particularly valuable for analyzing the glycosaminoglycan (GAG) chains that are initiated by this compound. This compound acts as a primer, initiating the biosynthesis of GAG chains, such as chondroitin (B13769445) sulfate (B86663) and heparan sulfate, independent of a core protein. nih.govnih.govresearchgate.net

The principle of PAGE involves the migration of charged molecules through a porous polyacrylamide gel matrix under the influence of an electric field. The separation of GAGs, which are negatively charged polysaccharides, is primarily based on their size or molecular weight. nih.govrpi.edu Smaller GAG chains navigate through the gel pores more easily and thus migrate faster and further down the gel than larger chains. rpi.edu

In a typical experiment, cells are treated with this compound to stimulate the production and secretion of GAG chains. nih.gov These GAGs are then isolated from the cell culture medium, loaded onto a polyacrylamide gel, and subjected to electrophoresis. After separation, the GAGs are visualized using specific stains, such as silver stain, which allows for the determination of their relative sizes and distribution. nih.gov This method can be used to assess how different conditions or the presence of other molecules affect the length of GAG chains primed by this compound.

The following table illustrates hypothetical results from a PAGE analysis comparing GAG chains produced under different experimental conditions.

LaneSampleObserved Migration DistanceInferred GAG Chain Size
1Molecular Weight MarkersN/AN/A
2Control (no xyloside)Minimal migrationNegligible free GAGs
3This compoundBroad band, medium migrationPolydisperse, medium size
4This compound + Inhibitor XSingle sharp band, fast migrationHomogeneous, small size

Capillary Gel Electrophoresis (CGE) is a high-resolution separation technique that combines the principles of traditional gel electrophoresis with the automation and efficiency of capillary electrophoresis. CGE is particularly well-suited for the high-throughput analysis of GAGs due to its high separation efficiency, sensitivity, short analysis times, and minimal sample consumption. nih.govresearchgate.net

In CGE, the separation occurs within a narrow capillary filled with a gel matrix. This setup allows for the use of high voltages, leading to rapid and highly efficient separations of GAG chains initiated by this compound. The GAGs, being negatively charged, are separated based on their size as they migrate through the gel-filled capillary towards the anode. nih.gov Detection is often achieved using UV absorbance or, for enhanced sensitivity, laser-induced fluorescence (LIF) after labeling the GAGs with a fluorescent tag. nih.govspringernature.com

The high-throughput capability of CGE makes it an ideal tool for screening libraries of compounds that may modulate GAG biosynthesis or for studying the effects of different cell conditions on GAG chain elongation primed by this compound. The automated nature of modern capillary electrophoresis systems allows for the rapid, sequential analysis of numerous samples, generating large datasets in a relatively short period. nih.govnih.gov This is a significant advantage over the more labor-intensive traditional slab gel electrophoresis methods.

Kinetic Analysis Techniques for Enzyme Inhibition Studies

The study of enzyme inhibition by compounds such as this compound is fundamental to understanding their mechanism of action. Michaelis-Menten kinetics provides a model to describe the rate of an enzyme-catalyzed reaction as a function of substrate concentration. pharmaguideline.comslideshare.net The Michaelis-Menten equation is given by:

V = (Vmax[S]) / (Km + [S])

where V is the reaction velocity, Vmax is the maximum reaction velocity, [S] is the substrate concentration, and Km is the Michaelis constant, which represents the substrate concentration at which the reaction velocity is half of Vmax. slideshare.netlibretexts.org

To determine the type of inhibition exerted by this compound on a particular enzyme (e.g., a glycosyltransferase), kinetic experiments are performed in the presence and absence of the inhibitor. The data are often visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation:

1/V = (Km/Vmax)(1/[S]) + 1/Vmax

This plot of 1/V versus 1/[S] yields a straight line, making it easier to determine Km and Vmax from the x- and y-intercepts, respectively. libretexts.orgkhanacademy.org The pattern of changes in the Lineweaver-Burk plot in the presence of an inhibitor reveals the mechanism of inhibition. khanacademy.orglibretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In this case, Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions intersect at the y-axis. pharmaguideline.comlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. Here, Vmax decreases, while Km remains unchanged. The lines on the Lineweaver-Burk plot intersect at the x-axis. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and apparent Km. The lines on the Lineweaver-Burk plot are parallel. libretexts.org

The table below summarizes the expected changes in kinetic parameters for different types of enzyme inhibition that could be studied for this compound.

Type of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Appearance
No InhibitorVmaxKmSingle line
CompetitiveUnchangedIncreasedLines intersect at the y-axis
Non-competitiveDecreasedUnchangedLines intersect at the x-axis
UncompetitiveDecreasedDecreasedLines are parallel

Applications of 4 Hydroxyphenyl O Xyloside As a Research Tool and Probe

Molecular Probes for Glycosaminoglycan Biosynthesis Studies

Synthetic xylosides, including 4-Hydroxyphenyl-O-xyloside, serve as artificial initiators of GAG biosynthesis. These small molecules can permeate cell membranes and compete with endogenous proteoglycan core proteins for the enzymes and sugar precursors required for GAG chain assembly. This competition leads to a reduction in GAGs attached to proteoglycans and an increase in free GAG chains initiated by the xyloside, which are then secreted into the extracellular space. This property allows researchers to study the intricate machinery of GAG biosynthesis.

To better understand the biosynthesis of GAGs, researchers have designed and synthesized various labeled derivatives of xylosides. A common strategy involves attaching a fluorescent tag to the aglycone moiety of the xyloside. For instance, novel xylosides have been tagged with fluorescent probes like Pacific Blue™. These fluorescently labeled xylosides can be visualized within cells, enabling the tracking of their uptake and localization. The design of such probes is critical, as the nature of the aglycone, including the fluorescent label, can influence the type and structure of the GAG chain that is synthesized. The goal is to create a xyloside that can effectively permeate the cell membrane and initiate GAG synthesis without the fluorescent tag sterically hindering the enzymatic processes in the Golgi apparatus, where most GAG biosynthesis occurs.

Labeled xyloside derivatives are instrumental in investigating the processes of GAG chain elongation and subsequent modifications, such as sulfation and epimerization. By using fluorescently labeled xylosides, scientists can monitor the priming and elongation of GAG chains in real-time within living cells. For example, studies have shown that certain xylosides can prime the synthesis of GAG chains of various lengths.

Furthermore, the use of different xyloside derivatives can shed light on the specificity of the enzymes involved in GAG biosynthesis. The structure of the aglycone can influence whether chondroitin (B13769445) sulfate (B86663) (CS), dermatan sulfate (DS), or heparan sulfate (HS) chains are synthesized, as well as the degree and pattern of sulfation. For instance, a C-xyloside derivative has been shown to not only enhance the synthesis of GAG chains but also to induce significant changes in their structure, such as reduced chain size and increased O-sulfation in CS/DS chains. This allows researchers to probe the factors that fine-tune GAG structure and, consequently, their biological functions. These tools help to unravel the complex, non-template-driven process of GAG biosynthesis and the concept of "GAGosomes," which are hypothesized macromolecular assemblies of GAG biosynthetic enzymes.

Enzyme Activity Modulation Tools

Beyond their role in GAG biosynthesis, this compound and its analogs are utilized as tools to modulate the activity of specific enzymes, offering insights into enzyme function and inhibition.

This compound and its oligoxyloside derivatives have been identified as notable inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. In in vitro assays using mushroom tyrosinase, these compounds have demonstrated significant inhibitory activity. The inhibitory potency is influenced by the number of xylose units attached to the 4-hydroxyphenyl group.

Kinetic analyses have revealed that these compounds act as competitive inhibitors of tyrosinase, suggesting they bind to the active site of the enzyme. The inhibitory constants (Ki) provide a quantitative measure of their potency. The table below summarizes the inhibitory activities of some 4-hydroxyphenyl-β-D-oligoxylosides against mushroom tyrosinase.

CompoundIC50 (mM)Inhibition TypeKi (mM)
β-Xyl-HQ3.0Competitive-
β-(Xyl)2-HQ0.74Competitive0.20
β-(Xyl)3-HQ0.48Competitive0.29
β-(Xyl)4-HQ0.18Competitive0.057
β-arbutin6.3--

Data from an in vitro study using mushroom tyrosinase.

These findings highlight the potential of this compound derivatives as research tools for studying the structure-activity relationships of tyrosinase inhibitors.

The general principle of developing fluorescent enzyme substrates involves linking a fluorophore to a substrate moiety recognized by the target enzyme. Upon enzymatic cleavage, the fluorophore is released or its electronic environment is altered, leading to a detectable change in fluorescence. While specific fluorescent substrates directly derived from this compound are not extensively documented in the provided search results, the core structure lends itself to such applications.

The development of such probes would involve chemically modifying the 4-hydroxyphenyl group with a fluorophore, while the xyloside moiety would serve as the recognition element for xylosidases or other glycosidases. The enzymatic cleavage of the glycosidic bond would result in the release of the fluorescent aglycone, leading to a measurable fluorescent signal. This approach would enable the sensitive and continuous monitoring of enzyme activity in various experimental settings, including high-throughput screening for enzyme inhibitors. The design of such fluorescent probes requires careful consideration of the substrate specificity of the target enzyme and the photophysical properties of the chosen fluorophore.

Investigative Tools for Cellular Signaling Pathways

This compound and related compounds can be used as tools to investigate the role of GAGs in cellular signaling pathways. GAGs on the cell surface and in the extracellular matrix interact with a multitude of signaling molecules, including growth factors, cytokines, and morphogens, thereby modulating their activity. By altering the quantity and quality of GAGs, xylosides can perturb these signaling events, allowing researchers to study their underlying mechanisms.

For example, treatment of cells with xylosides leads to the secretion of free GAG chains, which can compete with cell-surface proteoglycans for the binding of signaling molecules. A study using a C-xyloside derivative demonstrated that the altered GAG structures produced by the cells led to a significant reduction in binding to Hepatocyte Growth Factor (HGF). This indicates that xylosides can be used to probe the specific GAG structures required for growth factor binding and signaling. Furthermore, by influencing the type of GAGs produced (e.g., promoting CS/DS over HS), xylosides can help to dissect the specific roles of different GAG classes in various signaling pathways. The ability of xylosides to alter the fine structure of GAGs, such as sulfation patterns, provides a powerful tool to investigate how these modifications impact GAG-protein interactions and downstream cellular responses.

Perturbation of Fibrotic Pathways (e.g., TGF-β1-induced Smads2/3 signaling)

Transforming growth factor-beta 1 (TGF-β1) is a critical cytokine involved in tissue repair and fibrosis. Its signaling cascade, primarily through the phosphorylation of Smad2 and Smad3 proteins, is a key pathway in the progression of fibrotic diseases. However, a review of available scientific literature reveals no studies that have investigated or demonstrated the use of this compound to perturb the TGF-β1-induced Smads2/3 signaling pathway. Research into compounds that modulate this pathway is extensive, but this compound has not been identified as a tool for this purpose.

Tools for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by modifying its chemical structure. This process involves synthesizing a series of derivatives and evaluating their biological activity to understand the relationship between chemical structure and function.

While the principles of SAR are widely applied in drug discovery, there is no specific information available in the scientific literature detailing the use of this compound as a foundational molecule or probe for such studies. Research on SAR often involves the systematic modification of a parent compound to explore how different functional groups or structural changes influence its biological target. However, no published SAR studies were found that utilize this compound as the starting scaffold to investigate and develop new biologically active agents.

Future Directions and Emerging Research Avenues in 4 Hydroxyphenyl O Xyloside Studies

Development of Novel Synthetic Strategies for Advanced Xyloside Derivatives

The therapeutic and research potential of xylosides is intrinsically linked to the ability to synthesize a diverse range of derivatives with tailored properties. Future research will focus on creating novel synthetic methodologies to access advanced xyloside analogues. These strategies are expected to move beyond traditional approaches to incorporate more efficient and specific techniques.

Key areas of development include:

Enzymatic and Chemoenzymatic Synthesis : The use of enzymes, such as xylosyltransferases, offers a highly specific route to xyloside derivatives. nih.gov For instance, a recombinant oligoxylosyl transfer enzyme (OxtA) from Bacillus sp. has been successfully used to produce 4-hydroxyphenyl β-D-oligoxylosides. nih.gov Future work will likely expand the library of available enzymes and optimize reaction conditions for industrial-scale production.

Click Chemistry : The versatility and efficiency of click chemistry reactions provide a powerful tool for modifying the aglycone moiety of xylosides. This allows for the attachment of various functional groups, such as fluorophores or targeting ligands, to create probes for biological imaging or targeted drug delivery. nih.gov

Metal-Catalyzed and Metal-Free Glycosylation : Recent advances in glycosylation chemistry, including both metal-catalyzed and metal-free approaches, are enabling the synthesis of complex glycosides under milder conditions. benthambooks.com These methods will be instrumental in creating xyloside derivatives with unique stereochemistry and functionality.

A summary of synthetic strategies for xyloside derivatives is presented below:

Synthetic StrategyDescriptionKey Advantages
Enzymatic Synthesis Utilizes enzymes like xylosyltransferases to catalyze the formation of glycosidic bonds.High specificity and stereoselectivity.
Click Chemistry Employs highly efficient and specific reactions to modify the aglycone.Versatility, high yield, and biocompatibility.
Modern Glycosylation Involves advanced chemical methods for glycoside synthesis.Access to a wide range of complex structures.

Elucidation of Detailed Molecular Mechanisms in Glycosaminoglycan Regulation

While it is established that 4-Hydroxyphenyl-O-xyloside acts as a primer for GAG synthesis, the precise molecular mechanisms governing this process remain an active area of investigation. ontosight.ai Future research will aim to unravel the intricate details of how xylosides influence the type, length, and sulfation patterns of the resulting GAG chains.

Key research questions include:

The "GAGOSOME" Hypothesis : Evidence suggests the existence of organized multi-enzyme complexes, termed "GAGOSOMES," within the Golgi apparatus that are responsible for GAG biosynthesis. nih.gov It is hypothesized that the structure of the xyloside's aglycone moiety can direct it to specific GAGOSOMES, thereby dictating the type of GAG chain produced (e.g., chondroitin (B13769445) sulfate (B86663) vs. heparan sulfate). nih.govnih.gov

Role of the Aglycone : The nature of the hydrophobic aglycone group on a xyloside derivative has been shown to influence both the type and length of the GAG chains synthesized. openbiochemistryjournal.com Further studies are needed to understand how different aglycones interact with the enzymatic machinery of the Golgi.

Post-Translational Modifications : Modifications to the tetrasaccharide linker region, such as phosphorylation and sulfation, are known to impact subsequent GAG chain synthesis. nih.govopenbiochemistryjournal.com Investigating how xylosides influence these modifications will provide a more complete picture of GAG regulation.

Exploration of Xyloside Interactions with Diverse Enzyme Systems

The biological effects of this compound and its derivatives are not limited to their role in GAG synthesis. These compounds can also interact with and modulate the activity of various enzyme systems.

Notable examples include:

Tyrosinase Inhibition : 4-hydroxyphenyl β-D-oligoxylosides have been shown to be potent competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govgoogle.com The inhibitory activity was found to increase with the number of xylose residues. nih.gov

Other Glycosyltransferases and Glycosidases : Given their structure as glycosides, it is plausible that xylosides could interact with a range of other enzymes involved in carbohydrate metabolism. Future studies will likely screen xyloside libraries against panels of these enzymes to identify new targets and biological activities.

The following table summarizes the inhibitory effects of 4-hydroxyphenyl β-D-oligoxylosides on mushroom tyrosinase nih.gov:

CompoundIC50 (mM)Ki (mM)Inhibition Type
β-Xyl-HQ3.0--
β-(Xyl)2-HQ0.740.20Competitive
β-(Xyl)3-HQ0.480.29Competitive
β-(Xyl)4-HQ0.180.057Competitive

Advanced Cell and Organoid Models for Glycobiology Research

The development of more sophisticated in vitro models is crucial for advancing our understanding of glycobiology. Patient-derived organoids (PDOs) are emerging as powerful tools that more accurately replicate the three-dimensional architecture and cellular heterogeneity of native tissues compared to traditional 2D cell cultures. mdpi.comfrontiersin.orgnih.gov

The application of organoid technology in glycobiology research offers several advantages:

Studying Disease-Relevant Glycosylation : Organoids can model the specific changes in glycosylation that occur in diseases like cancer. nih.govbiorxiv.org For example, pancreatic cancer organoids have been shown to retain the complex glycosylation patterns observed in the original tumors. nih.gov

Investigating Human-Specific Glycosylation : Certain glycosylation pathways are unique to humans, making animal models less suitable for some studies. nih.gov Human-derived organoids overcome this limitation. mdpi.com

High-Throughput Screening : Organoid models can be adapted for high-throughput screening of compounds that modulate glycosylation, accelerating the discovery of new therapeutic agents. frontiersin.org

Integration of High-Throughput Screening with Advanced Analytical Techniques

The discovery of novel xyloside-based drugs and research tools will be accelerated by the integration of high-throughput screening (HTS) platforms with advanced analytical methods. nih.govwikipedia.orgnovapublishers.com HTS allows for the rapid testing of large libraries of compounds, while sophisticated analytical techniques provide detailed characterization of their effects. nih.gov

Key technologies in this area include:

Mass Spectrometry (MS) : Techniques like liquid chromatography-mass spectrometry (LC-MS) are essential for identifying and quantifying the GAGs produced in response to xyloside treatment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information about xylosides and their interactions with proteins and other biomolecules. frontiersin.org

Capillary Electrophoresis (CE) : CE-based methods are used for the high-resolution separation and analysis of carbohydrates, making them well-suited for studying the effects of xylosides on GAG profiles. amazonaws.com

Expansion of Xyloside-Based Probes for Real-Time Biological Monitoring

The ability to visualize and track biological processes in real-time is a major goal of modern cell biology. Xyloside-based probes, which incorporate fluorescent or other reporter molecules, are emerging as valuable tools for this purpose.

Future developments in this area are likely to include:

Probes for Specific GAG Types : By modifying the aglycone moiety, it may be possible to create xyloside probes that are selectively incorporated into specific types of GAGs, allowing for the visualization of their synthesis and trafficking.

FRET-Based Sensors : Förster resonance energy transfer (FRET) based probes can be designed to report on specific molecular events, such as enzyme activity or protein-carbohydrate interactions. nih.gov Xylosides could be incorporated into such sensors to monitor the dynamics of GAG-related processes.

In Vivo Imaging : The development of near-infrared (NIR) fluorescent probes offers the potential for deeper tissue penetration, enabling the use of xyloside-based probes for in vivo imaging in animal models. nih.govrsc.org

Q & A

Basic Research Questions

Q. How can I synthesize 4-Hydroxyphenyl-O-xyloside and confirm its structural identity?

  • Methodology :

  • Use SciFinder or Reaxys to verify if the compound is novel or reported . If known, cross-reference melting points, NMR (¹H/¹³C), and optical rotation data with literature values.
  • For synthesis, employ regioselective glycosylation under anhydrous conditions (e.g., trichloroacetimidate method) .
  • Confirm purity via HPLC (≥95%) and structure via tandem MS (for molecular ion validation) and 2D NMR (COSY, HSQC) .
    • Example Data :
ParameterLiterature Value (NIST)Observed Value
Molecular Weight320.3 g/mol320.2 g/mol
¹H NMR (δ)6.8–7.2 ppm (aromatic)6.9–7.1 ppm

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Use nitrile gloves (tested for permeability) and fume hoods to avoid dermal/ocular exposure .
  • Store at –20°C in airtight containers; dispose of waste via EPA-approved chemical disposal services .
  • Conduct a risk assessment for spill scenarios, including neutralization with inert adsorbents (e.g., vermiculite) .

Q. How do I design a baseline experiment to assess the compound’s stability under physiological conditions?

  • Methodology :

  • Prepare phosphate-buffered saline (PBS, pH 7.4) and incubate the compound at 37°C. Sample at intervals (0, 6, 12, 24 hrs).
  • Monitor degradation via UV-Vis spectroscopy (λ = 270 nm) and LC-MS to identify breakdown products .
  • Control variables: temperature (±0.5°C), humidity (60% RH), and light exposure .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodology :

  • Replicate experiments using standardized protocols (e.g., OECD guidelines) and validate cell lines via STR profiling .
  • Perform meta-analysis of existing data (PRISMA framework) to identify confounding variables (e.g., solvent polarity, assay endpoints) .
  • Apply multivariate statistics (PCA or ANCOVA) to isolate factors causing variability .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodology :

  • Screen chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric glycosylation reactions .
  • Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .
  • Use DFT calculations (Gaussian 16) to predict transition-state energetics and refine reaction conditions .

Q. How can FAIR data principles improve reproducibility in studies involving this compound?

  • Methodology :

  • Deposit raw NMR/MS spectra in repositories like Chemotion or RADAR4Chem with metadata (e.g., solvent, temperature) .
  • Use electronic lab notebooks (ELNs) to document procedural deviations and instrument calibration logs .
  • Share code for computational models (e.g., GitHub) with version control to enable replication .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodology :

  • Fit data to a sigmoidal curve (GraphPad Prism) using nonlinear regression (Hill equation) .
  • Calculate IC₅₀ values with 95% confidence intervals; report outliers via Grubbs’ test (α = 0.05) .
  • Include error bars (SEM) and p-values (Student’s t-test) in graphs to indicate significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.